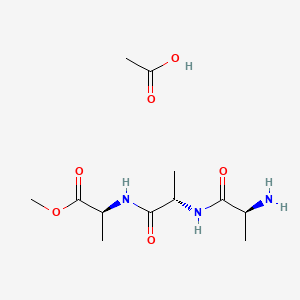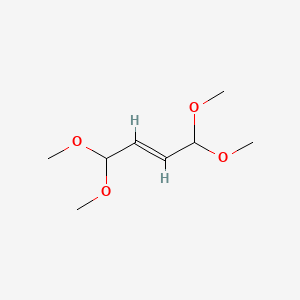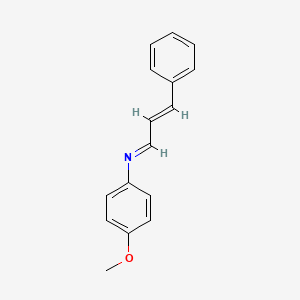
(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate, commonly known as S-Methyl-2-APAPA, is a synthetic compound used in various scientific research applications. It is a white solid with a melting point of 97 °C and a molecular weight of 382.5 g/mol. S-Methyl-2-APAPA is a derivative of the commonly used research compound, acetaminophen, and is used in a variety of lab experiments due to its ability to bind to various proteins and enzymes.
Aplicaciones Científicas De Investigación
H-Ala-Ala-Ala-OME Acetate: A Comprehensive Analysis of Scientific Research Applications: H-Ala-Ala-Ala-OME acetate, also known as (S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate, is a tripeptide methyl ester that has several applications in scientific research. Below is a detailed analysis of its unique applications:
Enzyme Activity Determination
This compound serves as a substrate for the simultaneous determination of esterase and peptidase activities, particularly for pancreatic elastase . This application is crucial in understanding enzyme kinetics and designing inhibitors that can be used in therapeutic interventions.
Supramolecular Helical Self-Assembly
The self-assembly properties of H-Ala-Ala-Ala-OME acetate are explored for creating various micro to nanostructures . These structures have potential applications in nanobiotechnology, such as drug delivery systems and tissue engineering scaffolds.
Proteins and Peptides Studies
Proteins and peptides are fundamental components of cells that carry out many biological functions. H-Ala-Ala-Ala-OME acetate is utilized in laboratory procedures involving binding enzymes or coupling peptides to carrier proteins .
Material Science Applications
The properties of H-Ala-Ala-Ala-OME acetate can be harnessed in material science for developing new materials with specific mechanical or chemical properties suitable for industrial applications.
Each of these applications demonstrates the versatility and importance of H-Ala-Ala-Ala-OME acetate in scientific research across various fields. The compound’s multifunctional nature allows researchers to explore numerous possibilities, from understanding fundamental biological processes to developing advanced materials and therapeutics.
BOC Sciences - CAS 84794-58-1 RSC Publishing - Supramolecular helical self-assembly VWR - H-Ala-Ala-Ala-OMe Acetate
Mecanismo De Acción
Target of Action
The primary target of H-Ala-Ala-Ala-OME acetate is the pancreatic elastase . This enzyme plays a crucial role in the digestion of proteins by breaking down the peptide bonds.
Mode of Action
H-Ala-Ala-Ala-OME acetate interacts with pancreatic elastase by serving as a substrate . It undergoes enzymatic hydrolysis, which results in the breakdown of the compound and the release of the constituent amino acids.
Biochemical Pathways
The compound is involved in the proteolytic pathway . As a tripeptide, it is hydrolyzed by pancreatic elastase into individual amino acids, which can then be absorbed and utilized by the body. The breakdown of this compound also helps in the determination of the esterase and peptidase activities of pancreatic elastase .
Result of Action
The hydrolysis of H-Ala-Ala-Ala-OME acetate by pancreatic elastase results in the release of individual amino acids. These amino acids can then be absorbed and utilized by the body for various functions, including protein synthesis .
Action Environment
The action of H-Ala-Ala-Ala-OME acetate is influenced by environmental factors such as pH and temperature. For instance, the activity of pancreatic elastase, and thus the hydrolysis of the compound, would be optimal at the physiological pH and temperature of the human body . Furthermore, the compound’s solubility and stability could be affected by the presence of other substances in the environment .
Propiedades
IUPAC Name |
acetic acid;methyl (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4.C2H4O2/c1-5(11)8(14)12-6(2)9(15)13-7(3)10(16)17-4;1-2(3)4/h5-7H,11H2,1-4H3,(H,12,14)(H,13,15);1H3,(H,3,4)/t5-,6-,7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXCZCRTUYQFFJ-MKXDVQRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate | |
CAS RN |
84794-58-1 |
Source


|
| Record name | L-Alanine, L-alanyl-L-alanyl-, methyl ester, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84794-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-L-alanyl-L-alanyl)-O-methyl-L-alanine monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)




![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)


![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)


![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)